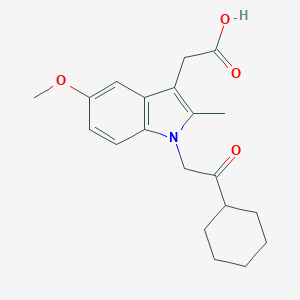
1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- is a synthetic derivative of the natural plant hormone, indole-3-acetic acid (IAA). It is commonly referred to as 2-oxo-IAA and has been extensively studied for its potential use in agricultural and horticultural applications.
Wirkmechanismus
The mechanism of action of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- is similar to that of natural 1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-. It binds to specific receptors in plant cells, which leads to the activation of various signaling pathways. This ultimately results in changes in gene expression and cellular metabolism, leading to the observed physiological effects.
Biochemische Und Physiologische Effekte
2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- has been shown to have a variety of biochemical and physiological effects on plants. It can stimulate cell division and elongation, increase chlorophyll content, and enhance photosynthetic efficiency. Additionally, 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- can increase the activity of antioxidant enzymes, which helps to protect plants from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- in lab experiments is its availability and ease of synthesis. Additionally, it has been shown to be effective at low concentrations, which reduces the risk of toxicity to plants. However, one limitation is that the effects of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- can vary depending on the plant species and environmental conditions, which can make it difficult to generalize findings.
Zukünftige Richtungen
There are several future directions for research on 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-. One area of interest is the potential use of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- in the production of biofuels, as it has been shown to stimulate the growth of microalgae and other biomass crops. Additionally, further research is needed to better understand the mechanism of action of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- and how it interacts with other plant hormones. Finally, there is a need for more studies on the potential environmental impacts of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-, particularly in terms of its persistence in soil and water systems.
Synthesemethoden
The synthesis of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- involves the condensation reaction between 2-cyclohexyl-2-oxoacetic acid and 5-methoxy-2-methylindole-3-acetaldehyde. This reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- has been studied extensively for its potential use in plant growth regulation. It has been shown to promote plant growth, increase root development, and enhance stress tolerance in a variety of plant species. Additionally, 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- has been investigated for its potential use in the production of biofuels, as it can stimulate the growth of microalgae and other biomass crops.
Eigenschaften
CAS-Nummer |
106287-92-7 |
|---|---|
Produktname |
1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- |
Molekularformel |
C20H25NO4 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-[1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C20H25NO4/c1-13-16(11-20(23)24)17-10-15(25-2)8-9-18(17)21(13)12-19(22)14-6-4-3-5-7-14/h8-10,14H,3-7,11-12H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
OWWZKHOBMDDUBP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC(=O)C3CCCCC3)C=CC(=C2)OC)CC(=O)O |
Kanonische SMILES |
CC1=C(C2=C(N1CC(=O)C3CCCCC3)C=CC(=C2)OC)CC(=O)O |
Andere CAS-Nummern |
106287-92-7 |
Synonyme |
1-(2-Cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




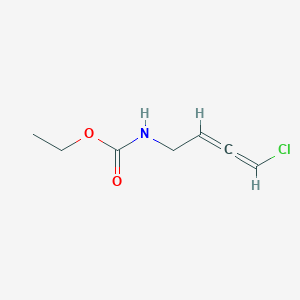

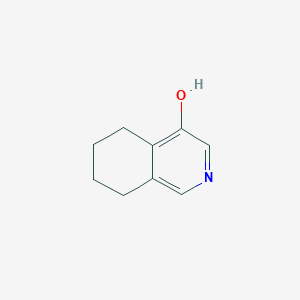

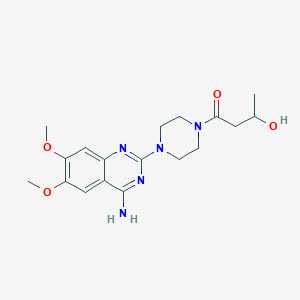
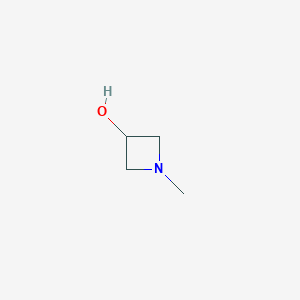
![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
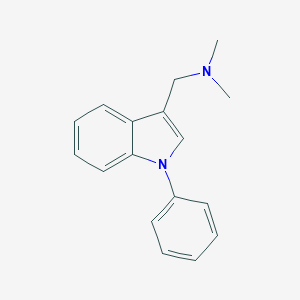
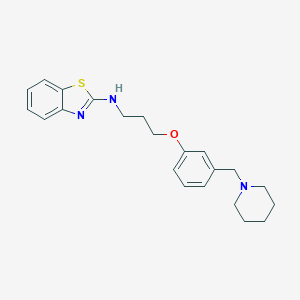
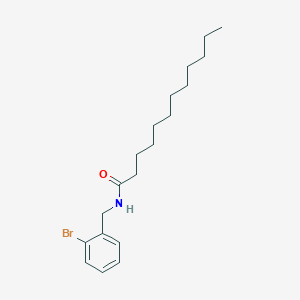
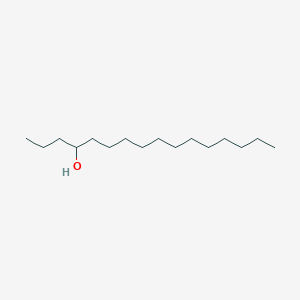
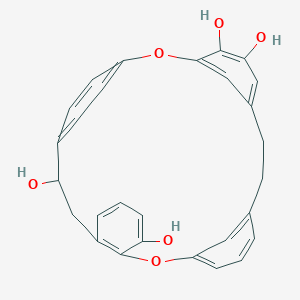
![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)